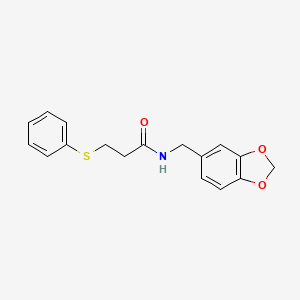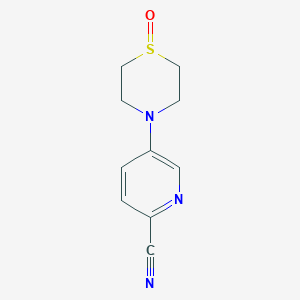
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is a chemical compound that features a benzodioxole ring and a phenylsulfanyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole Ring to the Propanamide Backbone: This step involves the reaction of the benzodioxole derivative with a suitable propanamide precursor under specific conditions, such as the use of a base like sodium hydride in a solvent like dimethylformamide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways involving sulfanyl groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and phenylsulfanyl group may interact with specific binding sites, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is unique due to the presence of both the benzodioxole ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(8-9-22-14-4-2-1-3-5-14)18-11-13-6-7-15-16(10-13)21-12-20-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFZMRKTDOWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Hydroxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7600522.png)
![[4-(3-Methoxypropylsulfonyl)morpholin-2-yl]methanol](/img/structure/B7600526.png)
![2-[1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclobutyl]acetic acid](/img/structure/B7600536.png)
![2-[1-[[3-(Trifluoromethyl)benzoyl]amino]cyclobutyl]acetic acid](/img/structure/B7600540.png)
![2-[1-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600553.png)
![2-[1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600559.png)
![2-[1-[(2-Fluoro-5-methylphenyl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600570.png)
![2-[1-(Cyclopropylsulfonylamino)cyclobutyl]acetic acid](/img/structure/B7600582.png)
![2-[1-[(5-Fluoropyridin-3-yl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600591.png)
![2-[1-(Oxolane-3-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600594.png)
![2-[1-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600595.png)
![2-[1-(Benzenesulfonamido)cyclobutyl]acetic acid](/img/structure/B7600605.png)
![N-cyclopropyl-2-[2-(hydroxymethyl)morpholin-4-yl]acetamide](/img/structure/B7600609.png)
